molecular formula C14H23N3O3 B7586433 N-[(4-hydroxyoxan-4-yl)methyl]-5-(2-methylpropyl)-1H-pyrazole-3-carboxamide

N-[(4-hydroxyoxan-4-yl)methyl]-5-(2-methylpropyl)-1H-pyrazole-3-carboxamide

Cat. No. B7586433
M. Wt: 281.35 g/mol
InChI Key: GCYZAKBVNFSFHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(4-hydroxyoxan-4-yl)methyl]-5-(2-methylpropyl)-1H-pyrazole-3-carboxamide, also known as HET0016, is a selective inhibitor of 20-HETE (20-hydroxyeicosatetraenoic acid) synthesis. It has been shown to have potential therapeutic applications in various diseases such as hypertension, cancer, and inflammation.

Mechanism of Action

N-[(4-hydroxyoxan-4-yl)methyl]-5-(2-methylpropyl)-1H-pyrazole-3-carboxamide selectively inhibits the synthesis of 20-HETE by inhibiting the enzymatic activity of CYP4A and CYP4F isoforms. 20-HETE is a potent vasoconstrictor and is involved in the regulation of blood pressure. Inhibition of 20-HETE synthesis by N-[(4-hydroxyoxan-4-yl)methyl]-5-(2-methylpropyl)-1H-pyrazole-3-carboxamide leads to vasodilation and a decrease in blood pressure. Moreover, 20-HETE is also involved in the regulation of inflammation and cancer cell growth. Inhibition of 20-HETE synthesis by N-[(4-hydroxyoxan-4-yl)methyl]-5-(2-methylpropyl)-1H-pyrazole-3-carboxamide leads to a reduction in inflammation and cancer cell growth.
Biochemical and Physiological Effects
N-[(4-hydroxyoxan-4-yl)methyl]-5-(2-methylpropyl)-1H-pyrazole-3-carboxamide has been shown to have various biochemical and physiological effects. It has been reported to decrease blood pressure in hypertensive animal models. It has also been found to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. Moreover, N-[(4-hydroxyoxan-4-yl)methyl]-5-(2-methylpropyl)-1H-pyrazole-3-carboxamide has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.

Advantages and Limitations for Lab Experiments

N-[(4-hydroxyoxan-4-yl)methyl]-5-(2-methylpropyl)-1H-pyrazole-3-carboxamide has several advantages as a research tool. It is a selective inhibitor of 20-HETE synthesis and does not affect the synthesis of other eicosanoids. Moreover, it has been extensively studied and validated in various animal models and cell lines. However, N-[(4-hydroxyoxan-4-yl)methyl]-5-(2-methylpropyl)-1H-pyrazole-3-carboxamide also has some limitations. It has a short half-life and requires frequent dosing in animal experiments. Moreover, it has poor solubility in water and requires the use of organic solvents for administration.

Future Directions

There are several future directions for the research on N-[(4-hydroxyoxan-4-yl)methyl]-5-(2-methylpropyl)-1H-pyrazole-3-carboxamide. One potential application is in the treatment of hypertension. N-[(4-hydroxyoxan-4-yl)methyl]-5-(2-methylpropyl)-1H-pyrazole-3-carboxamide has been shown to decrease blood pressure in animal models and may have potential as an antihypertensive drug. Another potential application is in the treatment of cancer. N-[(4-hydroxyoxan-4-yl)methyl]-5-(2-methylpropyl)-1H-pyrazole-3-carboxamide has been found to inhibit the growth and proliferation of cancer cells and may have potential as an anticancer drug. Moreover, further research is needed to understand the mechanism of action of N-[(4-hydroxyoxan-4-yl)methyl]-5-(2-methylpropyl)-1H-pyrazole-3-carboxamide and its potential applications in other diseases such as inflammation and diabetes.

Synthesis Methods

The synthesis of N-[(4-hydroxyoxan-4-yl)methyl]-5-(2-methylpropyl)-1H-pyrazole-3-carboxamide involves the reaction of 5-(2-methylpropyl)-1H-pyrazole-3-carboxylic acid with 4-bromo-2-hydroxymethyltetrahydrofuran in the presence of potassium carbonate. The resulting intermediate is then treated with N,N-dimethylformamide and triethylamine to obtain N-[(4-hydroxyoxan-4-yl)methyl]-5-(2-methylpropyl)-1H-pyrazole-3-carboxamide. The yield of the synthesis method is reported to be 60-70%.

Scientific Research Applications

N-[(4-hydroxyoxan-4-yl)methyl]-5-(2-methylpropyl)-1H-pyrazole-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have antihypertensive effects by inhibiting the synthesis of 20-HETE. It has also been reported to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Moreover, N-[(4-hydroxyoxan-4-yl)methyl]-5-(2-methylpropyl)-1H-pyrazole-3-carboxamide has been found to inhibit the growth and proliferation of cancer cells in vitro and in vivo.

properties

IUPAC Name

N-[(4-hydroxyoxan-4-yl)methyl]-5-(2-methylpropyl)-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O3/c1-10(2)7-11-8-12(17-16-11)13(18)15-9-14(19)3-5-20-6-4-14/h8,10,19H,3-7,9H2,1-2H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCYZAKBVNFSFHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC(=NN1)C(=O)NCC2(CCOCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-hydroxyoxan-4-yl)methyl]-5-(2-methylpropyl)-1H-pyrazole-3-carboxamide

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